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molecular formula C9H5Cl2NO B8756674 2-(2,4-Dichlorophenyl)-3-hydroxyprop-2-enenitrile

2-(2,4-Dichlorophenyl)-3-hydroxyprop-2-enenitrile

Cat. No. B8756674
M. Wt: 214.04 g/mol
InChI Key: JYYKWIXMUMUGGD-UHFFFAOYSA-N
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Patent
US06472348B1

Procedure details

0.6 g of metal sodium was added to dry ethanol to obtain an ethanol solution of sodium ethoxide. Then, a mixed liquid comprising 37.2 g of 2,4-dichlorophenyl acetonitrile and 22.2 g of ethyl formate, was added thereto under heating to 70° C. After the addition, the mixture was further heated and refluxed for 2 hours and then, left to stand for 1 day. The reaction solution was cooled to 0° C. and then subjected to filtration. After washing with diethyl ether, the sodium salt collected by filtration was added to 130 ml of distilled water, and 9 ml of acetic acid was dropwise added thereto under cooling at 0° C. After the dropwise addition, the mixture was stirred at room temperature for about 30 minutes. Then, the formed precipitate was collected by filtration and washed with water. It was dried to obtain 31.7 g (yield: 74%) of the desired product. Melting point: 162-163° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#[N:11].[CH:12](OCC)=[O:13]>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH:12][OH:13])[C:10]#[N:11]

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC#N
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
subjected to filtration
WASH
Type
WASH
Details
After washing with diethyl ether
FILTRATION
Type
FILTRATION
Details
the sodium salt collected by filtration
ADDITION
Type
ADDITION
Details
was added to 130 ml of distilled water, and 9 ml of acetic acid
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling at 0° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
FILTRATION
Type
FILTRATION
Details
Then, the formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
It was dried

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C#N)=CO
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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